molecular formula C19H15N3O3S B2571920 (4Z,5Z)-4-((4-ethoxyphenyl)imino)-5-(2-oxoindolin-3-ylidene)thiazolidin-2-one CAS No. 465505-24-2

(4Z,5Z)-4-((4-ethoxyphenyl)imino)-5-(2-oxoindolin-3-ylidene)thiazolidin-2-one

Cat. No.: B2571920
CAS No.: 465505-24-2
M. Wt: 365.41
InChI Key: IQMBEXHFGFDTMD-NXVVXOECSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the sources I have access to .

Scientific Research Applications

Synthesis and Antibacterial Activity

Several studies have focused on synthesizing derivatives of thiazolidinone and evaluating their antibacterial activity. These compounds exhibit significant antibacterial efficacy against a range of Gram-positive and Gram-negative bacteria. For instance, a study synthesized a series of thiazolidinone derivatives, demonstrating general antibacterial activity against Gram-positive strains, with some compounds showing activity levels similar or higher than commonly used reference drugs like oxacillin and cefuroxime (Trotsko et al., 2018). Another investigation involved the synthesis of iminothiazolidin-4-one acetate derivatives, evaluated as inhibitors of aldehyde and aldose reductase, highlighting their potential in treating diabetic complications (Ali et al., 2012).

Antifibrotic and Anticancer Activities

Research has also been conducted on the antifibrotic and anticancer activities of amino(imino)thiazolidinone derivatives. One particular study synthesized a series of these compounds and determined their antifibrotic and anticancer activities, identifying several derivatives as promising candidates for further testing due to their high levels of antifibrotic activity without scavenging superoxide radicals (Kaminskyy et al., 2016). Another study synthesized and screened 4-aminothiazol-2(5H)-one derivatives for antitumor activity, finding that these compounds possessed low to moderate anticancer activity with significant selective action on certain cancer cell lines (Kaminskyy et al., 2015).

Anti-inflammatory and Anticonvulsant Activities

Novel thiazolidinone derivatives have been synthesized and evaluated for their anti-inflammatory and anticonvulsant activities. One study synthesized novel thiazolidinone derivatives showing promising anti-inflammatory activity in both in vitro and in vivo models, with selected compounds demonstrating low ulcerogenic toxicity (Nikalje et al., 2015). Another research effort focused on the anticonvulsant activity of thiazolidinone derivatives, identifying compounds with significant potency, which could serve as leads for the development of new anticonvulsant drugs (Agarwal et al., 2006).

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I have access to .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources I have access to .

Future Directions

The future directions of research involving this compound are not specified in the sources I have access to .

Properties

IUPAC Name

4-(4-ethoxyanilino)-5-(2-oxoindol-3-yl)-3H-1,3-thiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-2-25-12-9-7-11(8-10-12)20-17-16(26-19(24)22-17)15-13-5-3-4-6-14(13)21-18(15)23/h3-10,20H,2H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHYVCBKPKDOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(SC(=O)N2)C3=C4C=CC=CC4=NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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